N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide
Description
N-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide is a synthetic benzamide derivative characterized by a benzofuran moiety, a dimethylaminoethyl chain, and a 2-methylbenzamide group. The dimethylaminoethyl group may enhance solubility and serve as a functional handle for further derivatization, while the benzofuran ring could influence metabolic stability and binding interactions compared to simpler aromatic systems .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-4-6-10-16(14)20(23)21-13-17(22(2)3)19-12-15-9-5-7-11-18(15)24-19/h4-12,17H,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTNKUMVJAIICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dimethylaminoethyl Chains
Several compounds in the evidence share structural motifs with the target molecule:
- N-(2-(Dimethylamino)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (): This compound features a dimethylaminoethyl chain linked to a carboxamide-quinoline core. Unlike the target molecule’s benzofuran, the quinoline system may confer distinct electronic properties and binding affinities.
- N-[2-(Dimethylamino)cyclohexyl]-N-phenylfuran-2-carboxamide (): This opioid analogue includes a furan ring and a dimethylamino-substituted cyclohexyl group. The cyclohexyl moiety introduces steric bulk, which may reduce metabolic clearance compared to the target molecule’s ethyl chain .
Benzamide Derivatives with Directing Groups
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Synthesized for metal-catalyzed C–H bond functionalization, this compound’s hydroxyl and dimethylamino groups act as N,O-bidentate directing groups. The target molecule’s dimethylaminoethyl chain could similarly facilitate coordination chemistry, though its benzofuran system might alter reactivity .
Pharmacologically Active Benzamides
- 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide (): A U-47700 analogue, this compound highlights the role of halogenation and alkyl substitution in modulating opioid receptor interactions.
Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₄N₂O₂ | 336.43 g/mol | Benzofuran, dimethylaminoethyl, 2-methylbenzamide | Medicinal chemistry, catalysis |
| N-(2-(Dimethylamino)ethyl)-4-hydroxyquinoline-2-carboxamide HCl | C₁₅H₂₀ClN₃O₂ | 309.79 g/mol | Quinoline, dimethylaminoethyl, carboxamide | Antimicrobial or kinase inhibition |
| N-[2-(Dimethylamino)cyclohexyl]-N-phenylfuran-2-carboxamide | C₂₀H₂₅N₃O₂ | 345.43 g/mol | Furan, cyclohexyl-dimethylamino | Opioid receptor modulation |
Key Research Findings and Implications
Role of Aromatic Systems: Benzofuran (target) vs. quinoline () or furan () may influence π-π stacking interactions and metabolic stability. Benzofuran’s fused ring system could offer greater rigidity and resistance to oxidative metabolism compared to simpler heterocycles .
Synthetic Feasibility : Analogues in and –10 suggest that carboxamide formation via coupling reactions (e.g., using EDC/NHS chemistry) is viable for the target molecule. However, the benzofuran moiety may require specialized protection/deprotection strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
